Diammonium succinate

Description

Properties

IUPAC Name |

diazanium;butanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.2H3N/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);2*1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJPVZLSLOHJDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062279 |

Source

|

| Record name | Ammonium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2226-88-2, 15574-09-1 |

Source

|

| Record name | Ammonium succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002226882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinic acid, ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diammonium succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTZ9PEC9JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Diammonium Succinate for Laboratory Use: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of diammonium succinate (B1194679). It is intended for researchers, scientists, and professionals in drug development who require a reliable method for producing this compound for experimental use. This document details two primary synthesis methodologies: the direct neutralization of succinic acid and a salt substitution pathway. It includes detailed experimental protocols, quantitative data on reaction parameters and yields, and characterization information. Furthermore, this guide presents visual representations of the synthesis workflows to facilitate a clear understanding of the processes involved.

Introduction

Diammonium succinate, with the chemical formula C₄H₁₂N₂O₄, is the diammonium salt of succinic acid.[1] It serves as a valuable building block in various chemical syntheses and has applications in diverse fields, including the pharmaceutical and food industries. In a laboratory setting, a straightforward and reproducible synthesis method is crucial for ensuring a consistent supply of this reagent for research and development purposes. This guide outlines two effective methods for the preparation of diammonium succinate, providing detailed procedures to ensure high purity and yield.

Synthesis Methodologies

Two principal methods for the laboratory synthesis of diammonium succinate are presented:

-

Method 1: Direct Neutralization of Succinic Acid. This is the most common and direct approach, involving the reaction of succinic acid with a suitable ammonium (B1175870) source, such as ammonium hydroxide (B78521) or ammonium carbonate.

-

Method 2: Salt Substitution. This method involves the conversion of a succinate salt, such as calcium succinate, to diammonium succinate through a salt metathesis reaction.

This guide will focus on the direct neutralization method due to its simplicity and high yield.

Direct Neutralization of Succinic Acid with Ammonium Hydroxide

This method relies on the acid-base reaction between succinic acid and ammonium hydroxide, yielding diammonium succinate and water.[1]

Chemical Equation:

HOOC-(CH₂)₂-COOH + 2 NH₄OH → (NH₄)OOC-(CH₂)₂-COO(NH₄) + 2 H₂O

A detailed experimental protocol for this method is provided in Section 4.1.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of diammonium succinate via the direct neutralization method.

| Parameter | Value | Reference |

| Reactants | ||

| Succinic Acid (Molar Mass: 118.09 g/mol ) | 1 mole equivalent | - |

| Ammonium Hydroxide (28-30% NH₃ in H₂O) | 2 mole equivalents | [1] |

| Reaction Conditions | ||

| Temperature | 25-40°C | - |

| Reaction Time | 1-2 hours | - |

| Product Information | ||

| Diammonium Succinate (Molar Mass: 152.15 g/mol ) | - | [1][2] |

| Theoretical Yield | ~100% | - |

| Appearance | Colorless crystals | |

| Melting Point | 730°C (decomposes) | |

| Solubility in Water | Soluble |

Experimental Protocols

Synthesis of Diammonium Succinate via Direct Neutralization

Materials:

-

Succinic acid (C₄H₆O₄)

-

Ammonium hydroxide solution (NH₄OH, 28-30% NH₃ in water)

-

Deionized water

-

Ethanol (B145695) (for washing)

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Dissolution of Succinic Acid: In a beaker, dissolve 11.81 g (0.1 mol) of succinic acid in 50 mL of deionized water. Gentle heating and stirring may be required to achieve complete dissolution.

-

Neutralization: While stirring the succinic acid solution, slowly add 13.5 mL (~0.2 mol) of concentrated ammonium hydroxide solution (28-30%). The addition should be done in a well-ventilated fume hood.

-

pH Adjustment: Monitor the pH of the solution. Continue adding ammonium hydroxide dropwise until the pH of the solution reaches approximately 7.0-7.5.

-

Reaction Completion: Continue stirring the solution at room temperature for 1 hour to ensure the reaction goes to completion.

-

Crystallization:

-

Reduce the volume of the solution by gentle heating to about half of its original volume to create a supersaturated solution.

-

Allow the solution to cool slowly to room temperature.

-

Once at room temperature, place the beaker in an ice bath to induce further crystallization.

-

-

Isolation of Crystals:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any residual impurities.

-

-

Drying: Dry the purified diammonium succinate crystals in a drying oven at a temperature not exceeding 70°C to avoid thermal decomposition.

Characterization

The identity and purity of the synthesized diammonium succinate can be confirmed by various analytical techniques:

-

Melting Point Determination: The melting point of the dried crystals can be measured and compared to the literature value.

-

Infrared (IR) Spectroscopy: An IR spectrum of the product should confirm the presence of ammonium ions and carboxylate groups, and the absence of the characteristic carboxylic acid peaks of succinic acid. A patent describing a similar synthesis notes the absence of characteristic succinic acid bands (around 1310 cm⁻¹ and 1200 cm⁻¹) in the final product as an indicator of high purity.

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of diammonium succinate.

References

"physicochemical properties of diammonium succinate"

An In-depth Technical Guide to the Physicochemical Properties of Diammonium Succinate (B1194679)

Introduction

Diammonium succinate, the diammonium salt of succinic acid, is a chemical compound with applications ranging from organic synthesis to the pharmaceutical and food industries.[1][2][3] It serves as a chemical intermediate in the manufacturing of lacquers and perfume esters and is also utilized as a sequestrant, buffer, and neutralizing agent in food products.[2][3] This document provides a comprehensive overview of the core physicochemical properties of diammonium succinate, tailored for researchers, scientists, and drug development professionals. It includes quantitative data, detailed experimental protocols, and visualizations of key processes involving this compound.

Chemical Identity and Structure

Diammonium succinate is an organic ammonium (B1175870) salt formed from the reaction of succinic acid with two equivalents of ammonia (B1221849).

| Identifier | Value |

| IUPAC Name | diazanium;butanedioate |

| Synonyms | Ammonium succinate, Butanedioic acid, diammonium salt |

| CAS Number | 2226-88-2, 15574-09-1 |

| Molecular Formula | C₄H₁₂N₂O₄ |

| Molecular Weight | 152.15 g/mol |

| InChI Key | NHJPVZLSLOHJDM-UHFFFAOYSA-N |

| SMILES | C(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |

Physicochemical Properties

The physical and chemical characteristics of diammonium succinate are summarized below. These properties are crucial for its handling, application, and process development.

| Property | Value |

| Appearance | Colorless crystals or white to off-white crystalline powder |

| Melting Point | 163.0°C to 167.0°C |

| Boiling Point | 236.1°C at 760 mmHg |

| Density | 1.601 g/cm³ |

| Solubility | Soluble in water. Soluble in DMSO at 5 mg/mL with warming and heat to 60°C. |

| pKa | The parent compound, succinic acid, has a pKa1 of 4.21. As a salt of a weak acid and weak base, the pH of an aqueous solution will be near neutral. |

Note on Melting Point: There is a significant discrepancy in the reported melting point, with one source citing a value of 730°C. This is considered an outlier and likely erroneous, as organic ammonium salts typically decompose at much lower temperatures. The range of 163-167°C is more consistent with the expected thermal stability of this compound.

Thermodynamic Properties

| Property | Value | Conditions |

| Solid Phase Heat Capacity (Cp,solid) | 258.2 J/mol·K | Mean value from 0 to 100°C (273.15 to 373.15 K) |

Experimental Protocols

Synthesis of Diammonium Succinate

A common laboratory-scale synthesis involves the direct neutralization of succinic acid with an ammonium source.

Objective: To synthesize diammonium succinate from succinic acid and ammonium hydroxide (B78521).

Materials:

-

Succinic acid (H₂C₄H₄O₄)

-

Ammonium hydroxide (NH₄OH) solution

-

Deionized water

-

Crystallizing dish

-

pH indicator or pH meter

Procedure:

-

Dissolve a known quantity of succinic acid in a minimal amount of warm deionized water.

-

Slowly add ammonium hydroxide solution to the succinic acid solution while stirring.

-

Monitor the pH of the solution. Continue adding ammonium hydroxide until the pH is neutralized (pH ≈ 7.0). The reaction is as follows: 2NH₄OH + H₂C₄H₄O₄ → (NH₄)₂C₄H₄O₄ + 2H₂O.

-

Gently heat the resulting solution to evaporate excess water and concentrate the diammonium succinate solution.

-

Allow the concentrated solution to cool slowly at room temperature.

-

Colorless crystals of diammonium succinate will form.

-

Collect the crystals by filtration and dry them in a desiccator.

Purity Analysis by Perchloric Acid Titration

This method is used to determine the purity (assay) of the synthesized diammonium succinate.

Objective: To quantify the diammonium succinate content using non-aqueous titration.

Materials:

-

Diammonium succinate sample

-

Glacial acetic acid (anhydrous)

-

Perchloric acid (HClO₄) 0.1 N in acetic acid, standardized

-

Crystal violet indicator

Procedure:

-

Accurately weigh a sample of diammonium succinate and dissolve it in glacial acetic acid.

-

Add a few drops of crystal violet indicator to the solution. The initial color will be violet (basic).

-

Titrate the solution with standardized 0.1 N perchloric acid until the color changes to blue-green (neutral) or yellowish-green (acidic endpoint).

-

The succinate ion, being a base in this non-aqueous system, reacts with the strong acid titrant (HClO₄).

-

Calculate the percentage purity based on the volume of titrant used and the stoichiometry of the reaction. A typical specification for purity is 95.0% to 105.0%.

Thermal Decomposition Analysis

Thermogravimetric Analysis (TGA) can be employed to study the thermal stability and decomposition pathway.

Objective: To determine the decomposition temperature and products of diammonium succinate.

Procedure:

-

Place a small, accurately weighed sample of diammonium succinate into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

-

The thermal decomposition of diammonium succinate is known to produce succinimide. The TGA curve will show a mass loss corresponding to the release of ammonia and water.

-

For more detailed analysis, the TGA can be coupled with Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) to identify the evolved gaseous products in real-time.

Process Visualizations

The following diagrams illustrate key workflows and relationships involving diammonium succinate.

Caption: Workflow for the synthesis of diammonium succinate.

Caption: Thermal decomposition pathway of diammonium succinate.

Caption: Workflow for producing succinic acid from a DAS broth.

References

"diammonium succinate chemical structure and formula"

An In-depth Technical Guide to Diammonium Succinate (B1194679)

Introduction

Diammonium succinate, also known as ammonium (B1175870) succinate, is the ammonium salt of succinic acid.[1] It is an organic compound that presents as colorless, water-soluble crystals.[1][2] This compound serves as a versatile chemical intermediate in various industries, including the manufacturing of lacquers, perfume esters, and pharmaceuticals.[1][2] Furthermore, it finds application in the food industry as a sequestrant, buffer, and neutralizing agent. For researchers and drug development professionals, understanding the properties and reaction pathways of diammonium succinate is crucial, particularly due to the biological significance of its constituent succinate anion, a key metabolite in the citric acid cycle.

Chemical Identity and Formula

Diammonium succinate is identified by the CAS Registry Number 2226-88-2.

-

IUPAC Name : diazanium;butanedioate

-

Chemical Formula : C₄H₁₂N₂O₄

-

Alternative Formula : C₄H₆O₄·2H₃N

-

Synonyms : Ammonium succinate, Butanedioic acid, diammonium salt, Succinic acid, diammonium salt.

Physicochemical Properties

The key quantitative properties of diammonium succinate are summarized in the table below.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 152.15 | g/mol | |

| Appearance | Colorless crystals | - | |

| Density | 1.601 | g/cm³ | |

| Boiling Point | 236.1 | °C | |

| Solubility | Soluble | in water | |

| SMILES | C(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] | - | |

| InChI Key | NHJPVZLSLOHJDM-UHFFFAOYSA-N | - |

Chemical Structure and Visualization

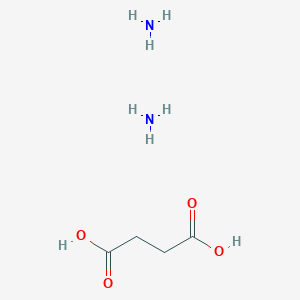

Diammonium succinate is an ionic compound formed from one succinate dianion and two ammonium cations. The negative charges are localized on the oxygen atoms of the carboxylate groups, and the positive charges are on the ammonium ions.

Caption: Ionic structure of diammonium succinate.

Experimental Protocols

Protocol 1: Synthesis of Diammonium Succinate

This protocol describes the synthesis of diammonium succinate via the acid-base neutralization reaction between succinic acid and ammonium hydroxide (B78521).

Materials:

-

Succinic acid (H₂C₄H₄O₄)

-

Ammonium hydroxide solution (NH₄OH, e.g., 25% aqueous ammonia)

-

Deionized water

-

Reaction vessel with stirring capability

-

Crystallization dish

-

pH meter or indicator strips

Methodology:

-

Dissolution: Prepare a concentrated aqueous solution of succinic acid by dissolving it in a minimal amount of warm deionized water in the reaction vessel.

-

Neutralization: While stirring, slowly add ammonium hydroxide solution to the succinic acid solution. The reaction is exothermic; control the rate of addition to manage the temperature. The reaction is: 2NH₄OH + H₂C₄H₄O₄ → (NH₄)₂C₄H₄O₄ + 2H₂O.

-

pH Monitoring: Continuously monitor the pH of the solution. Continue adding ammonium hydroxide until the solution is neutralized (pH ≈ 7.0).

-

Concentration: Gently heat the resulting solution to evaporate excess water and concentrate the diammonium succinate solution. Avoid overheating, as thermal decomposition can occur.

-

Crystallization: Transfer the concentrated solution to a crystallization dish. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of colorless crystals.

-

Isolation and Drying: Isolate the crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under a vacuum to yield pure diammonium succinate.

Protocol 2: Thermal Conversion to Succinimide (B58015)

Diammonium succinate can be converted to succinimide, a precursor for other valuable chemicals like 2-pyrrolidone. This protocol is based on methods described in patent literature.

Materials:

-

Diammonium succinate

-

High-temperature reaction vessel equipped with a distillation apparatus

-

Heating mantle

-

Vacuum source

Methodology:

-

Reactant Loading: Place a known quantity of diammonium succinate into the reaction vessel.

-

Initial Dehydration: Heat the reactant to approximately 175°C under atmospheric pressure. This step primarily removes water.

-

Cyclization Reaction: Increase the temperature to 250°C. At this temperature, diammonium succinate undergoes thermal decomposition and cyclization to form succinimide, releasing ammonia (B1221849) and water.

-

Product Isolation: The succinimide product can be purified from the reaction mixture by distillation, potentially under reduced pressure. A distillate containing a high percentage of succinimide (e.g., 88-92 wt%) can be collected.

-

Analysis: The purity of the resulting succinimide can be confirmed using standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Chemical Conversion Workflow

Diammonium succinate is a valuable starting material for synthesizing other important industrial chemicals. A key pathway involves its conversion to succinimide, which can then be hydrogenated to produce 2-pyrrolidone or N-methylpyrrolidone (NMP), a common solvent and reagent.

Caption: Reaction pathway from diammonium succinate to pyrrolidones.

Biological Relevance of the Succinate Anion

While diammonium succinate itself is primarily used as a chemical reagent, its anion, succinate, is a central metabolite in cellular respiration.

-

Citric Acid Cycle: Succinate is a key intermediate in the citric acid cycle (Krebs cycle). It is formed from succinyl-CoA and is subsequently oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH). This reaction is unique as SDH (also known as Complex II) is part of both the citric acid cycle and the mitochondrial electron transport chain.

-

Oncometabolite: In certain cancers, mutations in the genes encoding for SDH can lead to a massive accumulation of succinate. This excess succinate can inhibit 2-oxoglutarate-dependent enzymes, leading to widespread changes in DNA and histone methylation. These epigenetic alterations can drive cancer progression, establishing succinate as an oncometabolite.

This dual role makes the study of succinate and its derivatives highly relevant for professionals in biochemistry and drug development targeting metabolic and epigenetic pathways.

References

Diammonium Succinate: A Comprehensive Technical Guide to its CAS Number and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical identity and safety profile of diammonium succinate (B1194679). The document includes its Chemical Abstracts Service (CAS) number, physicochemical properties, and a thorough summary of its known hazards and safety precautions based on globally harmonized system (GHS) classifications. In lieu of specific published toxicological studies on diammonium succinate, this guide presents detailed, representative experimental protocols for acute dermal and eye irritation based on internationally recognized OECD guidelines. Furthermore, a logical workflow for chemical safety assessment is provided to guide researchers in the evaluation of such compounds. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identification and Properties

Diammonium succinate, also known as ammonium (B1175870) succinate, is the diammonium salt of succinic acid.[1][2] It is a white crystalline solid that is soluble in water.[2]

| Identifier | Value |

| Chemical Name | Diammonium succinate[1][2] |

| Synonyms | Butanedioic acid, diammonium salt; Ammonium succinate |

| CAS Number | 2226-88-2 |

| Molecular Formula | C₄H₁₂N₂O₄ |

| Molecular Weight | 152.15 g/mol |

Safety and Hazard Information

The safety profile of diammonium succinate has been evaluated by various suppliers and is communicated through Safety Data Sheets (SDS). The primary hazards identified are skin and eye irritation.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The aggregated GHS information for diammonium succinate from multiple notifications indicates the following classifications, although it is noted that a significant percentage of notifications did not classify the chemical as hazardous.

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

| Warning | H335: May cause respiratory irritation |

Precautionary Statements

The following precautionary statements are recommended when handling diammonium succinate.

| Category | Statement Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/eye protection/face protection. | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

First-Aid Measures

In case of exposure to diammonium succinate, the following first-aid measures are recommended.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Experimental Protocols for Safety Assessment

Representative Protocol for Acute Dermal Irritation/Corrosion (based on OECD Test Guideline 404)

Objective: To determine the potential of a test substance to produce irritation or corrosion on the skin.

Test Animal: The albino rabbit is the preferred species.

Methodology:

-

Animal Preparation: Approximately 24 hours before the test, the fur is removed from a small area (approximately 6 cm²) on the back of the animal by clipping or shaving. Care is taken to avoid abrading the skin.

-

Test Substance Application: A dose of 0.5 g of the solid test substance (diammonium succinate) is applied to the prepared skin area and covered with a gauze patch. The patch is held in place with non-irritating tape. An untreated area of skin on the same animal serves as a control.

-

Exposure: The test substance is applied for a duration of 4 hours. After the exposure period, any residual test substance is removed with a suitable solvent that does not interfere with the results.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.

-

Scoring: Dermal reactions are scored according to a standardized grading system (e.g., Draize scale). Observations may continue for up to 14 days to assess the reversibility of any observed effects.

Representative Protocol for Acute Eye Irritation/Corrosion (based on OECD Test Guideline 405)

Objective: To assess the potential of a test substance to cause irritation or corrosion to the eye.

Test Animal: The albino rabbit is the recommended species.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used. Both eyes of each animal are examined for any pre-existing corneal defects or irritation.

-

Test Substance Application: A single dose of 0.1 g (weighed) of the solid test substance is instilled into the conjunctival sac of one eye of the rabbit. The eyelids are then gently held together for about one second. The other eye remains untreated and serves as a control.

-

Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.

-

Evaluation of Ocular Lesions: The degree of eye irritation is evaluated by scoring lesions of the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) according to a standardized scoring system. The reversibility of any lesions is also assessed.

Logical Workflow for Chemical Safety Assessment

The safety assessment of a chemical substance like diammonium succinate typically follows a structured, logical workflow. This process begins with the identification of the substance and gathering of existing data, proceeds through a series of toxicological tests if necessary, and culminates in hazard classification and risk assessment. The following diagram illustrates this general workflow.

Conclusion

Diammonium succinate (CAS No. 2226-88-2) is a chemical that requires careful handling due to its potential to cause skin and eye irritation. This technical guide has summarized the available safety and hazard information according to the GHS and provided representative, detailed experimental protocols based on OECD guidelines for assessing these endpoints. The included logical workflow for chemical safety assessment offers a framework for the systematic evaluation of such compounds. Researchers, scientists, and drug development professionals should adhere to the recommended safety precautions and consult the relevant safety data sheets before handling this compound.

References

Thermal Decomposition of Diammonium Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected thermal decomposition products of diammonium succinate (B1194679). Due to a lack of direct studies on this specific compound, this document synthesizes information from analogous ammonium (B1175870) carboxylates to predict the primary and secondary decomposition pathways, potential products, and influencing factors. Detailed experimental protocols for robust analysis of thermal decomposition are provided, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) using Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR). This guide is intended to serve as a foundational resource for researchers investigating the thermal stability and degradation of diammonium succinate and related compounds.

Introduction

Diammonium succinate (C₄H₁₂N₂O₄) is the ammonium salt of succinic acid, a dicarboxylic acid.[1][2][3] The thermal behavior of ammonium salts is of significant interest in various fields, including materials science, pharmaceuticals, and chemical synthesis. Understanding the decomposition pathways and the resulting products is crucial for process safety, stability assessments, and the development of novel synthetic routes. The thermal decomposition of ammonium salts can proceed through several mechanisms, including dissociation, dehydration, and more complex redox reactions, depending on the nature of the anion and the experimental conditions.[4][5]

While specific literature on the thermal decomposition of diammonium succinate is scarce, the behavior of other ammonium carboxylates, such as ammonium acetate (B1210297) and ammonium benzoate, provides a strong basis for predicting its decomposition products. The primary expected pathway involves the reversible dissociation into its constituent acid and ammonia, while a secondary pathway may involve dehydration to form amides.

Predicted Thermal Decomposition Pathways

The thermal decomposition of diammonium succinate is expected to proceed through two main pathways:

Pathway 1: Dissociation to Succinic Acid and Ammonia

This is anticipated to be the primary decomposition route, analogous to other simple ammonium carboxylates. Upon heating, the salt dissociates into gaseous succinic acid and ammonia. This process is reversible.

dot

Caption: Primary decomposition pathway of diammonium succinate.

Pathway 2: Dehydration to Succinamide (B89737) and Water

A secondary, and likely minor, pathway involves the dehydration of diammonium succinate to form succinamide and water. This is a common reaction for ammonium salts of dicarboxylic acids at higher temperatures. Further heating could lead to the formation of succinimide (B58015).

dot

Caption: Secondary dehydration pathway of diammonium succinate.

Predicted Decomposition Products

Based on the proposed pathways, the following table summarizes the potential thermal decomposition products of diammonium succinate.

| Product Name | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |

| Ammonia | NH₃ | 17.03 | -33.34 | Expected as a primary gaseous product from both pathways. |

| Succinic Acid | C₄H₆O₄ | 118.09 | 235 (decomposes) | Primary product from the dissociation pathway. |

| Water | H₂O | 18.02 | 100 | Product of the dehydration pathway. |

| Succinamide | C₄H₈N₂O₂ | 116.12 | 260 (decomposes) | Intermediate product from the dehydration pathway. |

| Succinimide | C₄H₅NO₂ | 99.09 | 287-289 | Potential product from further dehydration of succinamide. |

Experimental Protocols

To definitively identify and quantify the thermal decomposition products of diammonium succinate, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

A small, precisely weighed sample of diammonium succinate (typically 5-10 mg) is placed in a sample pan (e.g., alumina (B75360) or platinum).

-

The sample is heated at a constant rate (e.g., 10-20 °C/min) under a controlled atmosphere (e.g., inert nitrogen or argon, or oxidative air).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve (mass vs. temperature) will show distinct steps corresponding to mass loss events, indicating decomposition stages.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

A small, weighed sample of diammonium succinate is placed in a sealed or pierced hermetic pan.

-

An empty reference pan is also placed in the DSC cell.

-

The sample and reference are heated at a controlled rate.

-

The DSC curve will show endothermic or exothermic peaks corresponding to thermal events. Decomposition is often an exothermic process.

Evolved Gas Analysis (EGA) using TGA-MS/FTIR

Objective: To identify the gaseous products evolved during thermal decomposition.

Instrumentation: TGA coupled to a Fourier Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS).

Methodology:

-

The TGA experiment is conducted as described in section 4.1.

-

The gas evolved from the TGA furnace is transferred via a heated transfer line to the MS or FTIR spectrometer.

-

MS or FTIR spectra are continuously recorded throughout the TGA experiment.

-

The resulting data allows for the identification of the evolved gases at specific decomposition temperatures.

dot

Caption: A typical experimental workflow for analyzing thermal decomposition.

Conclusion

References

An In-depth Technical Guide to the Hygroscopic Nature of Diammonium Succinate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diammonium succinate (B1194679), the diammonium salt of succinic acid, is a crystalline organic compound with applications in various fields, including as a chemical intermediate and a component in formulations. A critical, yet not widely documented, physicochemical property of this compound is its hygroscopicity—the tendency to attract and hold water molecules from the surrounding environment. This technical guide provides a comprehensive overview of the anticipated hygroscopic nature of diammonium succinate, drawing upon data from structurally related compounds. It details the potential impact of moisture on its stability and handling. Furthermore, this guide offers in-depth experimental protocols for characterizing the hygroscopic properties of diammonium succinate, enabling researchers to generate precise data for formulation development and stability assessments.

Introduction to Hygroscopicity

Hygroscopicity is a significant consideration in the pharmaceutical and chemical industries, as the interaction of a solid material with atmospheric water can profoundly influence its physical and chemical stability. For crystalline solids like diammonium succinate, moisture uptake can lead to deliquescence, a phase transition from a solid to a saturated solution at a specific critical relative humidity, known as the Deliquescence Relative Humidity (DRH). Understanding the hygroscopic behavior of a compound is paramount for defining appropriate storage, handling, and processing conditions.

Predicted Hygroscopic Behavior of Diammonium Succinate

Based on the known hygroscopic properties of structurally analogous compounds, the following behaviors can be anticipated for diammonium succinate.

Moisture Sorption and Deliquescence

Diammonium succinate is expected to be hygroscopic, meaning it will adsorb or absorb moisture from the air. This behavior is likely to be continuous with increasing relative humidity (RH) until a critical point, the Deliquescence Relative Humidity (DRH), is reached. Above the DRH, the solid will dissolve in the absorbed water to form a saturated aqueous solution. For context, succinic acid itself has a very high DRH (above 99% RH), while ammonium (B1175870) nitrate, another ammonium salt, has a DRH of approximately 61.8% RH[1]. The presence of both ammonium and succinate ions is likely to result in a DRH for diammonium succinate that is lower than that of succinic acid.

Comparative Data of Related Compounds

To provide a quantitative perspective, the table below summarizes the hygroscopic growth factors of salts that are structurally related to diammonium succinate. The growth factor represents the change in particle size due to water uptake at a specific relative humidity.

| Compound Name | Chemical Formula | Growth Factor at 90% RH | Deliquescence Behavior |

| Disodium Succinate | Na₂C₄H₄O₄ | 1.69 | Continuous water uptake |

| Diammonium Tartrate | (NH₄)₂C₄H₄O₆ | 1.29 | Continuous water uptake |

Data sourced from studies on atmospherically relevant carboxylic salts.

This comparative data suggests that diammonium succinate is likely to exhibit significant water uptake at elevated relative humidities.

Experimental Protocols for Hygroscopicity Characterization

To determine the specific hygroscopic properties of diammonium succinate, the following experimental methods are recommended.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.

Methodology:

-

Sample Preparation: A small amount of diammonium succinate (typically 5-15 mg) is placed in the DVS instrument's microbalance. The sample may be pre-dried under a stream of dry nitrogen to establish a baseline dry mass.

-

Isothermal Program: The experiment is conducted at a constant temperature, typically 25°C.

-

Humidity Program: The relative humidity is incrementally increased in steps (e.g., from 0% to 90% RH in 10% increments) and then decreased back to 0% RH.

-

Equilibrium Criteria: At each RH step, the system holds until the rate of mass change over time ( dm/dt ) falls below a specified threshold (e.g., 0.002% min⁻¹), indicating that the sample has reached equilibrium with the surrounding atmosphere.

-

Data Analysis: The change in mass at each equilibrium point is plotted against the relative humidity to generate a moisture sorption-desorption isotherm. The DRH can be identified as the RH at which a sharp increase in mass occurs.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is particularly useful for determining the water content of a sample.

Methodology:

-

Sample Preparation: A known mass of diammonium succinate is placed in a TGA crucible.

-

Heating Protocol: The sample is heated at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Collection: The mass of the sample is continuously monitored as the temperature increases.

-

Analysis and Interpretation: A weight loss step observed at temperatures around 100°C typically corresponds to the evaporation of adsorbed or absorbed water. The percentage of mass loss in this step quantifies the moisture content.

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.

Methodology:

-

Titrator Preparation: The Karl Fischer titrator vessel is filled with a suitable solvent (e.g., methanol), and the solvent is pre-titrated to a dry endpoint to eliminate any residual water.

-

Sample Introduction: A precisely weighed amount of diammonium succinate is introduced into the titration vessel.

-

Titration: The Karl Fischer reagent, containing iodine, is added to the sample. The iodine reacts stoichiometrically with the water present in the sample.

-

Endpoint Detection: The endpoint of the titration is detected potentiometrically when an excess of iodine is present.

-

Calculation: The water content is calculated based on the amount of Karl Fischer reagent consumed. For amine-containing salts, buffering the solvent with a weak acid like salicylic (B10762653) or benzoic acid may be necessary to prevent side reactions and ensure an accurate endpoint.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Conclusion

While direct experimental data on the hygroscopic nature of diammonium succinate is sparse, its chemical structure and the properties of related compounds strongly suggest that it is a hygroscopic material. The uptake of atmospheric moisture can have significant implications for its stability, handling, and performance in formulations. This guide provides a foundational understanding of its expected behavior and, critically, furnishes detailed experimental protocols for its comprehensive characterization. By employing the methodologies of Dynamic Vapor Sorption, Thermogravimetric Analysis, and Karl Fischer titration, researchers and drug development professionals can precisely quantify the hygroscopic properties of diammonium succinate, ensuring the development of robust and stable products.

References

"understanding the role of diammonium succinate in fermentation broth"

An In-depth Technical Guide to the Role of Diammonium Succinate (B1194679) in Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diammonium succinate (DAS), the salt formed from succinic acid and two equivalents of ammonia, is a pivotal component in various microbial fermentation processes, most notably in the bio-production of succinic acid. While often viewed as an intermediate product within the fermentation broth, its role is multifaceted and critical for process efficiency, stability, and overall yield. The presence of DAS in the broth is typically a direct consequence of the primary method used to control pH during the fermentation. This guide provides a comprehensive technical overview of the functions of diammonium succinate, its impact on microbial metabolism, and the experimental protocols used to study its effects.

The core function of diammonium succinate in fermentation is twofold: it acts as the neutralized form of the target product, succinic acid, thereby controlling the pH of the medium, and it serves as a readily available nitrogen source for the microbial culture.[1][2] Understanding and optimizing the dynamics of DAS formation and utilization are crucial for developing economically viable and scalable bioprocesses.

The Dual Role of Diammonium Succinate

pH Neutralization and Control

The microbial conversion of sugars into succinic acid inherently releases protons, leading to a rapid decrease in the pH of the fermentation broth. Most high-performance succinic acid-producing strains, such as Actinobacillus succinogenes, Mannheimia succiniciproducens, and metabolically engineered Escherichia coli, exhibit optimal growth and productivity within a narrow pH range, typically between 6.0 and 7.0.[3][4] Deviations below this range can lead to metabolic inhibition and cessation of product formation.

To counteract the acidification, a neutralizing agent is continuously added to the fermenter. Ammonium (B1175870) hydroxide (B78521) (NH₄OH) is a commonly used base for this purpose.[5] It reacts with the succinic acid (H₂C₄H₄O₄) produced by the microorganisms to form diammonium succinate ( (NH₄)₂C₄H₄O₄ ) in situ, as shown in the reaction below:

H₂C₄H₄O₄ + 2 NH₄OH → (NH₄)₂C₄H₄O₄ + 2 H₂O

This continuous neutralization maintains the pH within the optimal range for the biocatalyst, allowing for sustained high-rate production. The formation of DAS is therefore a direct and intentional outcome of a critical process control strategy.

The logical relationship between succinic acid production and DAS formation is illustrated in the following diagram.

Caption: Logical workflow of diammonium succinate formation during pH-controlled fermentation.

Nitrogen Source for Microbial Growth

The ammonium ions (NH₄⁺) from diammonium succinate serve as a crucial and readily assimilable nitrogen source for the microorganisms. Nitrogen is an essential element for the synthesis of cellular building blocks, including amino acids (for proteins) and nucleic acids. An adequate supply of nitrogen is imperative to support robust cell growth, high cell density, and sustained metabolic activity.

While complex nitrogen sources like yeast extract and peptone can also be used and sometimes lead to higher biomass, they significantly increase the cost of the fermentation medium. Ammonium provides a simple, defined, and cost-effective alternative. In fermentations where ammonium hydroxide is used for pH control, the resulting DAS conveniently fulfills the nitrogen requirement of the culture, simplifying media formulation. However, high concentrations of ammonium can also be inhibitory to some strains, making the choice and concentration of the neutralizing agent a key parameter for optimization.

Metabolic Context and Succinate Production Pathways

Succinic acid is an intermediate of the tricarboxylic acid (TCA) cycle. In many production organisms, particularly under anaerobic or micro-aerobic conditions, succinate is synthesized via the reductive branch of the TCA cycle. Carbon flux from glycolysis, typically from phosphoenolpyruvate (B93156) (PEP) or pyruvate, is directed towards oxaloacetate, which is then sequentially reduced to malate, fumarate, and finally succinate. This reductive pathway consumes NADH, helping to maintain the cell's redox balance.

The ammonium provided by DAS is assimilated into central carbon metabolism, primarily through the glutamine synthetase/glutamate synthase (GS/GOGAT) system, to produce amino acids like glutamate, which serve as primary amino group donors for the synthesis of other nitrogen-containing biomolecules.

Caption: Simplified metabolic pathway for succinate production and nitrogen assimilation.

Quantitative Impact on Fermentation Parameters

The choice of neutralizing agent, which dictates the cation of the resulting succinate salt in the broth (e.g., ammonium, sodium, potassium, magnesium), has a significant impact on fermentation performance. High concentrations of any salt can lead to osmotic stress, while specific ions can have inhibitory or beneficial effects.

For instance, a study using E. coli AFP184 found that while various bases could be used, productivity with NH₄OH ceased completely at a succinic acid concentration of approximately 40 g/L, whereas productivities were sustained for longer with sodium or potassium bases. In contrast, for Mannheimia succiniciproducens, using 28% NH₄OH as the neutralizer resulted in a succinic acid titer of 58.62 g/L. This highlights the strain-specific nature of ion tolerance. The following table summarizes quantitative data from various studies, illustrating the effects of different nitrogen sources and neutralizing agents.

| Microorganism | Neutralizing Agent / N-Source | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |

| E. coli AFP184 | NH₄OH | ~40 | - | <2.5 | |

| E. coli AFP184 | Na₂CO₃ | 77 | - | >2.5 | |

| M. succiniciproducens | NH₄OH (28%) | 58.62 | 1.04 mol/mol | 2.42 | |

| M. succiniciproducens | NaOH | 32.29 | 1.00 mol/mol | 1.12 | |

| A. succinogenes GXAS137 | Yeast Extract | ~42 | - | - | |

| A. succinogenes GXAS137 | Corn Steep Liquor | ~35 | - | - | |

| I. orientalis (engineered) | (Low pH, no neutralizer) | 104.6 | 0.63 g/g | 1.25 | |

| E. coli NZN111 (two-stage) | (Not specified) | 28.2 | 1.13 mol/mol | 0.7 |

Experimental Protocols

To investigate the role and dynamics of diammonium succinate, a series of well-defined experimental protocols are required.

Protocol 1: Batch Fermentation for Succinic Acid Production

This protocol describes a typical batch fermentation process in a benchtop bioreactor to produce succinic acid, using ammonium hydroxide for pH control.

-

Media Preparation : Prepare the fermentation medium containing a carbon source (e.g., 50 g/L glucose), phosphate (B84403) salts (e.g., KH₂PO₄, K₂HPO₄), mineral salts (e.g., MgCl₂, CaCl₂), and a complex nitrogen source (e.g., 5 g/L yeast extract). Autoclave the medium for sterilization.

-

Inoculum Preparation : Cultivate a seed culture of the production strain (e.g., A. succinogenes) in a suitable broth (e.g., Tryptic Soy Broth) overnight under optimal growth conditions.

-

Bioreactor Setup : Aseptically transfer the sterile medium to a 5-L benchtop bioreactor. Calibrate the pH probe and dissolved oxygen (DO) probe. Set the temperature to the optimum for the strain (e.g., 37°C) and agitation to maintain suspension (e.g., 200 rpm).

-

Inoculation : Inoculate the bioreactor with the seed culture to a starting optical density (OD₆₀₀) of approximately 0.1.

-

Fermentation Run :

-

Anaerobic Shift : If required by the strain, sparge the medium with CO₂ or N₂ to create anaerobic conditions.

-

pH Control : Set the pH controller to the desired setpoint (e.g., 6.8). Connect a sterile solution of 28% ammonium hydroxide to the base-addition pump. The system will automatically add NH₄OH to neutralize the succinic acid produced, forming DAS in the broth.

-

-

Sampling : Aseptically withdraw samples at regular intervals (e.g., every 2-4 hours) for analysis of cell growth, substrate consumption, and product formation.

Protocol 2: Monitoring Cell Growth by OD₆₀₀ Measurement

Optical density at 600 nm (OD₆₀₀) is a standard method to estimate cell density in a liquid culture based on light scattering.

-

Spectrophotometer Setup : Turn on the spectrophotometer and set the wavelength to 600 nm.

-

Blanking : Use a cuvette filled with sterile, uninoculated fermentation medium to zero ("blank") the spectrophotometer. This subtracts the absorbance of the medium itself.

-

Sample Measurement :

-

Vortex the collected fermentation sample to ensure a homogenous cell suspension.

-

If the OD₆₀₀ reading is expected to be above the linear range of the instrument (typically >0.5-0.8), dilute the sample with the sterile medium used for the blank. For example, mix 0.1 mL of culture with 0.9 mL of medium for a 1:10 dilution.

-

Transfer the (diluted) sample to a clean cuvette and place it in the spectrophotometer.

-

Record the absorbance reading immediately to prevent cell settling.

-

-

Calculation : If a dilution was performed, multiply the measured OD₆₀₀ by the dilution factor to obtain the actual OD₆₀₀ of the culture. (e.g., 0.35 (reading) * 10 (dilution factor) = 3.5 (actual OD)).

Protocol 3: Quantification of Succinate by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard analytical method for quantifying organic acids in fermentation broth.

-

Sample Preparation :

-

Transfer ~1.5 mL of the fermentation sample into a microcentrifuge tube.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the cells and other solids.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial to remove any remaining particulates that could damage the column.

-

-

HPLC System and Conditions :

-

Column : Use a column suitable for organic acid analysis, such as an ion-exclusion column (e.g., Aminex HPX-87H) or a C18 column.

-

Mobile Phase : An acidic mobile phase is typically used, such as 5 mM sulfuric acid (H₂SO₄). The mobile phase should be filtered and degassed.

-

Flow Rate : Set a constant flow rate, typically 0.6 mL/min.

-

Column Temperature : Maintain the column at a constant temperature, for example, 40-60°C, for reproducible retention times.

-

Detector : Use a UV detector (e.g., at 210 nm) or a Refractive Index (RI) detector.

-

-

Analysis :

-

Calibration : Prepare a series of succinic acid standards of known concentrations (e.g., 1, 5, 10, 20, 50 g/L) in the mobile phase. Inject these standards to create a calibration curve of peak area versus concentration.

-

Sample Injection : Inject a small volume (e.g., 10-20 µL) of the prepared sample from the HPLC vial.

-

Quantification : Identify the succinic acid peak in the sample chromatogram based on its retention time compared to the standard. Quantify the concentration by interpolating its peak area on the calibration curve.

-

The following diagram outlines a typical experimental workflow for studying fermentation with DAS.

Caption: A standard experimental workflow for analyzing a fermentation process.

Conclusion

Diammonium succinate is not merely an incidental component of fermentation broth but a central element in the successful bio-production of succinic acid. Its formation via neutralization with ammonium hydroxide is a cornerstone of pH control, preventing process failure due to acidification. Simultaneously, it provides an essential and cost-effective source of nitrogen to fuel microbial growth and metabolism. The concentration and specific effects of diammonium succinate are strain-dependent and represent a critical axis for process optimization. A thorough understanding of its dual role, supported by robust analytical and experimental protocols, is indispensable for researchers aiming to enhance the titer, yield, and productivity of bio-based chemicals.

References

- 1. Ammonium Hydroxide in the Regulation of Microbial Fermentation Processes [eureka.patsnap.com]

- 2. Ammonium hydroxide in optimizing fermentation processes [eureka.patsnap.com]

- 3. Fermentative Succinate Production: An Emerging Technology to Replace the Traditional Petrochemical Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High-level succinic acid production by overexpressing a magnesium transporter in Mannheimia succiniciproducens - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Diammonium Succinate in Protein Crystallization Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein crystallization is a critical step in determining the three-dimensional structure of proteins, which is essential for understanding their function and for structure-based drug design. The process of obtaining well-ordered crystals is often a matter of extensive screening of various chemical conditions to induce controlled precipitation of the protein from a solution. The choice of precipitating agent is a key variable in this process. While ammonium (B1175870) sulfate (B86663) is a widely used and effective precipitating agent, exploring novel precipitants can open up new crystallization possibilities for challenging proteins.

This document provides detailed application notes and proposed protocols for the use of diammonium succinate (B1194679) as a precipitating agent in protein crystallization screening. Due to the limited availability of specific literature on the use of diammonium succinate for this application, the following protocols are based on the established principles of protein crystallization by "salting out" and are adapted from standard procedures using similar ammonium salts.

Physicochemical Properties and Rationale for Use

Diammonium succinate, with the chemical formula (NH₄)₂(C₄H₄O₄), is the diammonium salt of succinic acid. Its potential as a precipitating agent in protein crystallization stems from the properties of its constituent ions, ammonium (NH₄⁺) and succinate (C₄H₄O₄²⁻), in the context of the Hofmeister series. The Hofmeister series ranks ions based on their ability to salt out or salt in proteins from aqueous solutions.

The ammonium cation is known to be a "salting out" agent, promoting protein precipitation at high concentrations. The succinate anion's position in the Hofmeister series is less defined than that of sulfate, but dicarboxylates like succinate can also contribute to the salting-out effect. The combination of these two ions in diammonium succinate presents a unique chemical environment that may be favorable for the crystallization of certain proteins that do not respond well to more common precipitants like ammonium sulfate.

Data Presentation: A Comparative Overview

| Property | Ammonium Sulfate ((NH₄)₂SO₄) | Diammonium Succinate ((NH₄)₂(C₄H₄O₄)) |

| Molecular Weight | 132.14 g/mol | 152.15 g/mol [1][2] |

| Solubility in Water | Highly soluble (approx. 4.1 M at 25°C) | Soluble[3] |

| Hofmeister Series (Anion) | SO₄²⁻ (Strong kosmotrope, "salting-out")[4][5] | Succinate²⁻ (Expected to be a weaker kosmotrope than sulfate) |

| Hofmeister Series (Cation) | NH₄⁺ (Weak chaotrope, contributes to "salting-out") | NH₄⁺ (Weak chaotrope, contributes to "salting-out") |

| Typical pH of Solution | ~5.5 | Near neutral |

| Potential Advantages | Well-established, high efficacy in salting-out, stabilizes many proteins. | Novel precipitant, may offer unique crystallization conditions, potentially milder than sulfate. |

| Potential Disadvantages | High concentrations can sometimes lead to amorphous precipitate, may interfere with some assays. | Less characterized, optimal concentration ranges need to be determined empirically. |

Experimental Protocols

The following are proposed protocols for using diammonium succinate in initial protein crystallization screening. These protocols are based on the widely used hanging-drop and sitting-drop vapor diffusion methods.

Preparation of Stock Solutions

a. Diammonium Succinate Stock Solution:

-

Objective: To prepare a concentrated stock solution of diammonium succinate.

-

Materials:

-

Diammonium succinate (high purity)

-

Ultrapure water

-

0.22 µm syringe filter

-

-

Procedure:

-

To prepare a 3.0 M stock solution, dissolve 45.65 g of diammonium succinate in ultrapure water to a final volume of 100 mL.

-

Stir until the salt is completely dissolved. Gentle warming may be required.

-

Allow the solution to cool to room temperature.

-

Filter the solution using a 0.22 µm syringe filter to remove any particulate matter.

-

Store the stock solution at room temperature.

-

b. Buffer Stock Solutions:

-

Objective: To prepare a range of buffer solutions to screen different pH conditions.

-

Procedure:

-

Prepare 1.0 M stock solutions of various buffers (e.g., Tris-HCl, HEPES, Sodium Acetate, Citrate) covering a pH range from 4.0 to 9.0.

-

Adjust the pH of each buffer stock solution to the desired value using HCl or NaOH.

-

Filter each buffer stock solution through a 0.22 µm syringe filter.

-

Store at 4°C.

-

Initial Screening using Hanging-Drop Vapor Diffusion

-

Objective: To screen a range of diammonium succinate concentrations and pH values to identify initial crystallization "hits".

-

Materials:

-

Purified protein sample (5-15 mg/mL in a low ionic strength buffer)

-

Diammonium succinate stock solution (3.0 M)

-

Buffer stock solutions

-

24-well crystallization plates

-

Siliconized glass cover slips

-

Pipettes and tips

-

-

Procedure:

-

Prepare the Reservoir Solutions: In each well of the 24-well plate, prepare a 500 µL reservoir solution with varying concentrations of diammonium succinate and different buffers. For an initial screen, a grid of conditions can be set up (e.g., diammonium succinate concentrations from 0.5 M to 2.5 M in 0.5 M increments, at pH values of 5.0, 6.0, 7.0, and 8.0). Each reservoir solution should contain 100 mM of the desired buffer.

-

Prepare the Drop: On a clean cover slip, pipette 1 µL of the protein solution.

-

Add 1 µL of the corresponding reservoir solution to the protein drop.

-

Seal the Well: Invert the cover slip and place it over the reservoir, ensuring a good seal with grease or by using plates with built-in seals.

-

Incubate: Store the plates at a constant temperature (e.g., 4°C or 20°C) in a vibration-free environment.

-

Observe: Regularly inspect the drops under a microscope over several days to weeks for the formation of crystals, precipitate, or other changes.

-

Initial Screening using Sitting-Drop Vapor Diffusion

-

Objective: Similar to the hanging-drop method, but with the drop placed on a post within the well. This method can be more amenable to automated liquid handling.

-

Procedure:

-

Prepare the Reservoir Solutions: As described for the hanging-drop method, fill the reservoirs of a sitting-drop plate with 100 µL of the screening solutions.

-

Prepare the Drop: Pipette 100 nL to 1 µL of the protein solution onto the sitting-drop post.

-

Add an equal volume of the corresponding reservoir solution to the protein drop.

-

Seal the Plate: Seal the plate with a clear adhesive film.

-

Incubate and Observe: Follow the same incubation and observation steps as for the hanging-drop method.

-

Visualization of Workflows and Principles

Experimental Workflow for Crystallization Screening

Caption: A generalized workflow for protein crystallization screening.

Principle of Salting Out

Caption: The "salting out" principle in protein crystallization.

The use of diammonium succinate as a precipitant for protein crystallization screening is a novel approach that warrants investigation, particularly for proteins that have proven difficult to crystallize using standard reagents. The protocols outlined in this document provide a starting point for researchers to explore the potential of this compound. It is important to note that, as with all crystallization experiments, a systematic approach to screening a wide range of conditions is crucial for success. Further optimization around any initial "hits" will be necessary to obtain diffraction-quality crystals.

References

- 1. diammonium succinate [webbook.nist.gov]

- 2. Diammonium succinate | C4H12N2O4 | CID 160625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ammonium succinate - Wikipedia [en.wikipedia.org]

- 4. Hofmeister series - Wikipedia [en.wikipedia.org]

- 5. Hofmeister Series: Insights of Ion Specificity from Amphiphilic Assembly and Interface Property - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Diammonium Succinate Buffer Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diammonium succinate (B1194679) buffer is a versatile buffer system utilized in a variety of biochemical and pharmaceutical applications. Its effectiveness in the acidic to neutral pH range makes it particularly suitable for enzyme assays, protein purification, and as a component in formulations for monoclonal antibodies and other biologics.[1][2][3] Succinic acid is a dicarboxylic acid, meaning it has two protons that can dissociate, and therefore two pKa values.[4] This property allows it to buffer effectively over a specific pH range.

This document provides a detailed protocol for the preparation of diammonium succinate buffer solutions, including the necessary calculations, step-by-step instructions, and relevant physicochemical data.

Physicochemical Data

Succinic acid has two pKa values, which define its buffering ranges. The Henderson-Hasselbalch equation is used to calculate the pH of a buffer solution.[5] The effective buffering range for a buffer is typically considered to be pKa ± 1.

| Property | Value | Reference |

| pKa1 of Succinic Acid | 4.16 | |

| pKa2 of Succinic Acid | 5.61 | |

| Effective pH Range | 3.16 - 6.61 | |

| Molecular Weight (Succinic Acid) | 118.09 g/mol | |

| Molecular Weight (Ammonium Hydroxide) | 35.05 g/mol |

Note: The effective pH range is a general guideline. The optimal buffering capacity is closest to the pKa values.

Experimental Protocol: Preparation of 1 L of 0.1 M Diammonium Succinate Buffer

This protocol outlines the preparation of a 0.1 M diammonium succinate buffer to a specific pH. The example below is for a target pH of 5.0.

Materials and Reagents:

-

Succinic Acid (Reagent Grade or higher)

-

Ammonium (B1175870) Hydroxide (B78521) solution (e.g., 28-30% w/w NH₃ in H₂O)

-

High-purity water (e.g., deionized, distilled, or Milli-Q)

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

-

Beakers and graduated cylinders

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions (for pH meter calibration and minor pH adjustments if necessary)

Procedure:

-

Calculate the required mass of succinic acid:

-

For 1 L of a 0.1 M solution, you will need:

-

Mass = Molarity × Volume × Molecular Weight

-

Mass = 0.1 mol/L × 1 L × 118.09 g/mol = 11.81 g

-

-

-

Dissolve the succinic acid:

-

Weigh out 11.81 g of succinic acid and transfer it to a beaker containing approximately 800 mL of high-purity water.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the succinic acid is completely dissolved.

-

-

Adjust the pH:

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Immerse the pH electrode in the succinic acid solution.

-

Slowly add ammonium hydroxide solution dropwise while continuously monitoring the pH.

-

Continue adding ammonium hydroxide until the pH of the solution reaches the desired value (e.g., pH 5.0). Be cautious as the pH can change rapidly.

-

-

Final Volume Adjustment:

-

Once the desired pH is reached, carefully transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the buffer components are transferred.

-

Add high-purity water to the volumetric flask until the meniscus reaches the 1 L mark.

-

-

Final Mixing and Storage:

-

Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.

-

Transfer the buffer to a clean, labeled storage bottle. Store at room temperature or as required for your application.

-

Logical Workflow for Buffer Preparation

Caption: Workflow for preparing diammonium succinate buffer.

Applications

Diammonium succinate buffer is particularly useful in:

-

Protein and Antibody Formulations: It can help maintain a stable pH for monoclonal antibody formulations, which is crucial for their efficacy and shelf-life.

-

Enzyme Assays: Provides a stable pH environment for enzymatic reactions that have optimal activity in the acidic to neutral range.

-

Chromatography: Used as a mobile phase component in techniques like High-Performance Liquid Chromatography (HPLC) for the separation of various compounds.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.

-

Ammonium hydroxide is corrosive and has a strong odor. Handle it in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

- 1. bostonbioproducts.com [bostonbioproducts.com]

- 2. Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. bostonbioproducts.com [bostonbioproducts.com]

Diammonium Succinate as a Precipitating Agent in Macromolecular Crystallization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diammonium succinate (B1194679) is emerging as a valuable precipitating agent in the field of macromolecular crystallography. As a salt of a dicarboxylic acid, it offers unique chemical properties that can be advantageous for inducing the crystallization of proteins, nucleic acids, and their complexes. This document provides detailed application notes and protocols for utilizing diammonium succinate to screen for and optimize crystallization conditions. Its utility has been noted in specific crystallization screens, often as part of a synergistic mixture of reagents.

Principle of Operation

Like other salt precipitants, diammonium succinate promotes crystallization by reducing the solubility of the macromolecule. It achieves this through a "salting-out" effect, where the salt ions compete with the macromolecule for water molecules, thereby decreasing the amount of solvent available to keep the macromolecule in solution. This increase in the effective concentration of the macromolecule drives it towards a supersaturated state, a prerequisite for nucleation and crystal growth. The dicarboxylate nature of the succinate ion may also offer specific interactions with protein surfaces that can facilitate the formation of well-ordered crystal lattices.

Applications

Diammonium succinate can be employed in various macromolecular crystallization techniques, including:

-

Initial Screening: It can be incorporated into sparse matrix or grid screens to identify initial crystallization "hits."

-

Optimization: Once initial crystals are obtained, the concentration of diammonium succinate, along with other parameters like pH and temperature, can be systematically varied to improve crystal size and quality.

-

Additive Screens: In lower concentrations, it can be used as an additive to modify the crystallization landscape of other primary precipitants.

Data Presentation: Screening with Succinate-Containing Reagents

While comprehensive quantitative data for diammonium succinate as a standalone primary precipitant is not extensively documented in publicly available literature, its utility can be inferred from its inclusion in specialized crystallization screens. For instance, succinic acid, a component of diammonium succinate, is found in the "Tacsimate™" screen, a complex mixture designed to promote crystallization.

Table 1: Composition of a Succinic Acid-Containing Crystallization Screen (Tacsimate™)

| Component | Molarity (M) |

| Malonic acid | 1.8305 |

| Ammonium citrate (B86180) tribasic | 0.25 |

| Succinic acid | 0.12 |

| DL-Malic acid | 0.3 |

| Sodium acetate (B1210297) trihydrate | 0.4 |

| Sodium formate | 0.5 |

| Ammonium tartrate dibasic | 0.16 |

This mixture is titrated to various pH values using sodium hydroxide.

The inclusion of succinic acid in such a successful and complex screening reagent suggests its potential to contribute favorably to the crystallization process. Researchers are encouraged to explore diammonium succinate as a variable in their optimization strategies, particularly when initial hits are obtained with carboxylate-containing conditions.

Experimental Protocols

The following are generalized protocols for incorporating diammonium succinate into macromolecular crystallization experiments. It is crucial to adapt these protocols to the specific characteristics of the target macromolecule.

Protocol 1: Initial Screening using Vapor Diffusion (Hanging Drop)